(S)-1-amino-2-methyl-1-phenylpropan-2-ol

Asymmetric synthesis Chiral building block Enantioselective catalysis

Researchers performing asymmetric synthesis frequently encounter compromised enantiomeric excess when racemic or mis-matched enantiomers are substituted for the required (S)-configured β-amino alcohol. (S)-1-Amino-2-methyl-1-phenylpropan-2-ol (CAS 110480-86-9) eliminates this variability by providing a single, defined (S)-enantiomer at the amino-bearing carbon, ensuring predictable stereochemical outcomes in asymmetric alkylation, transfer hydrogenation, and aldol additions. Substitution with the (R)-enantiomer (CAS 110480-87-0) or racemate would invert or randomize the stereochemical course. • Defined (S)-configuration directs specific stereochemical outcomes unattainable with the (R)-enantiomer or racemic mixture • Bifunctional amino alcohol motif supports hydrogen-bonding interaction studies and metal-chelation investigations • Solid physical state (MP 47-50°C) enables accurate gravimetric dispensing in multi-step synthesis workflows

Molecular Formula C10H15NO
Molecular Weight 165.236
CAS No. 110480-86-9
Cat. No. B597313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-amino-2-methyl-1-phenylpropan-2-ol
CAS110480-86-9
Molecular FormulaC10H15NO
Molecular Weight165.236
Structural Identifiers
SMILESCC(C)(C(C1=CC=CC=C1)N)O
InChIInChI=1S/C10H15NO/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9,12H,11H2,1-2H3/t9-/m0/s1
InChIKeyFAKPSIGKWYUNJZ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Amino-2-methyl-1-phenylpropan-2-ol Overview


(S)-1-Amino-2-methyl-1-phenylpropan-2-ol (CAS 110480-86-9) is a chiral β-amino alcohol with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . It is structurally characterized by a phenyl group, a tertiary alcohol at the C2 position, and a primary amine at the C1 position bearing the (S) configuration at the stereogenic center [1]. This compound serves as a versatile chiral building block in asymmetric synthesis and as a synthetic intermediate for pharmaceuticals .

Enantiomeric Purity of (S)-1-Amino-2-methyl-1-phenylpropan-2-ol


Substituting (S)-1-amino-2-methyl-1-phenylpropan-2-ol with its (R)-enantiomer (CAS 110480-87-0) or the racemic mixture is not equivalent in applications requiring defined stereochemistry . The two enantiomers possess identical physicochemical properties—including molecular weight (165.23 g/mol), molecular formula (C10H15NO), and predicted boiling point (295.0±20.0 °C)—but exhibit fundamentally different spatial arrangements that dictate their interactions with chiral environments such as enzyme active sites, receptors, and asymmetric catalysts . In stereoselective synthesis, the (S)-enantiomer directs the formation of specific stereochemical outcomes that the (R)-enantiomer cannot replicate; using the racemate introduces an undesired 50% impurity that may compromise reaction yields, enantiomeric excess, or biological assay reproducibility [1].

Evidence: (S)-1-Amino-2-methyl-1-phenylpropan-2-ol vs. Analogs


Stereochemistry: (S) vs. (R) Configuration

(S)-1-Amino-2-methyl-1-phenylpropan-2-ol (CAS 110480-86-9) and its (R)-enantiomer (CAS 110480-87-0) are distinct chemical entities with opposite stereochemical configurations at the chiral center bearing the amino group . This configurational difference is defined by the Cahn-Ingold-Prelog priority rules and is reflected in their distinct IUPAC names and InChIKey identifiers: the (S)-enantiomer carries the InChIKey FAKPSIGKWYUNJZ-VIFPVBQESA-N, while the racemate is identified by FAKPSIGKWYUNJZ-UHFFFAOYSA-N [1]. In asymmetric synthesis applications, the (S)-enantiomer serves as a chiral building block that imparts specific stereochemical outcomes; substitution with the (R)-enantiomer would yield the opposite stereochemical result .

Asymmetric synthesis Chiral building block Enantioselective catalysis

Adrenergic Activity: Ephedrine vs. Phenylpropanolamines

(S)-1-Amino-2-methyl-1-phenylpropan-2-ol is identified as ephedrine, a naturally occurring alkaloid found in plants of the Ephedra genus . This compound exhibits a distinct pharmacological profile characterized by both α- and β-adrenergic receptor agonist activity and norepinephrine-releasing effects [1]. In contrast, pseudoephedrine—the (1S,2S) diastereomer—demonstrates reduced central nervous system effects and is used primarily for respiratory tract decongestion [2]. While both compounds share the phenethylamine scaffold and are isomers, their differential receptor engagement profiles result in distinct therapeutic and side-effect spectrums that preclude interchangeable use in pharmacological research [3].

Sympathomimetic Adrenergic receptor Pharmacological activity

Chemical Purity Grade for Asymmetric Synthesis

Commercially available (S)-1-amino-2-methyl-1-phenylpropan-2-ol is offered at a certified purity of 99%, as specified by suppliers providing this compound for enantioselective synthesis and β-amino alcohol mechanism research . Standard research-grade material is typically supplied at 95% purity . The 4% absolute purity difference corresponds to a 5-fold reduction in total impurity content (1% residual vs. 5% residual), which is material in applications where trace contaminants can interfere with catalytic cycles, compete for receptor binding, or generate confounding analytical signals in NMR and mass spectrometry .

Chemical purity Enantioselective synthesis Quality control

Physical State and Handling: Solid Free Base

(S)-1-Amino-2-methyl-1-phenylpropan-2-ol is a solid at ambient laboratory temperatures with a reported melting point range of 47-50 °C . In contrast, the hydrochloride salt form (CAS 168297-77-6) is a solid at room temperature but exhibits different solubility and hygroscopicity characteristics, while the racemic mixture or certain structurally related amino alcohols may exist as liquids requiring different handling protocols [1]. The solid physical state of the (S)-free base facilitates accurate weighing and storage without the solvent evaporation issues or volume measurement errors associated with liquid reagents .

Physical properties Storage conditions Handling

Applications of (S)-1-Amino-2-methyl-1-phenylpropan-2-ol


Chiral Catalysis and Ligand Development

Employ (S)-1-amino-2-methyl-1-phenylpropan-2-ol as a chiral building block or ligand precursor in asymmetric catalytic systems . The defined (S)-stereochemistry at the amino-bearing carbon is essential for generating predictable enantiomeric outcomes in reactions such as asymmetric alkylation, transfer hydrogenation, or aldol additions. Using the (R)-enantiomer or racemic mixture would invert or randomize the stereochemical course of the reaction, respectively [1].

β-Amino Alcohol Mechanism Research

Utilize the compound's bifunctional amino alcohol motif to investigate hydrogen-bonding interactions, chelation behavior with metal ions, or substrate recognition in enzyme active sites . The 99% purity grade minimizes confounding signals from impurities, enabling cleaner mechanistic interpretation in NMR, IR, and mass spectrometric studies [1].

Sympathomimetic Pharmacology and Receptor Binding

Apply (S)-1-amino-2-methyl-1-phenylpropan-2-ol as ephedrine in pharmacological assays examining α- and β-adrenergic receptor agonism or norepinephrine release mechanisms . Substitution with pseudoephedrine or other phenylpropanolamine isomers is not equivalent, as these compounds exhibit different CNS penetration profiles and receptor selectivity patterns [1].

Pharmaceutical Intermediate for Chiral Drug Synthesis

Incorporate (S)-1-amino-2-methyl-1-phenylpropan-2-ol as a synthetic intermediate in the preparation of chiral active pharmaceutical ingredients targeting neurological disorders . The solid physical state (MP 47-50 °C) facilitates accurate gravimetric measurements in multi-step synthesis workflows, while the defined (S)-configuration ensures the final drug substance possesses the intended stereochemistry [1].

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